10-Formylpteroylpentaglutamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

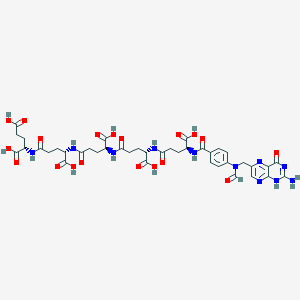

10-Formylpteroylpentaglutamate is a folate conjugate.

Aplicaciones Científicas De Investigación

10-Formylpteroylpentaglutamate (10-FPG) is a derivative of folate that plays a significant role in various scientific research applications, particularly in biochemistry and molecular biology. This compound is primarily recognized for its involvement in one-carbon metabolism, which is crucial for DNA synthesis, repair, and methylation. Below is a detailed exploration of its applications, supported by case studies and research findings.

Biochemical Research

10-FPG is utilized extensively in biochemical studies to understand folate metabolism. It serves as a substrate for enzymes involved in the folate cycle, such as dihydrofolate reductase (DHFR) and serine hydroxymethyltransferase (SHMT). Research has demonstrated that 10-FPG can influence the activity of these enzymes, thus impacting cellular metabolism and proliferation.

Cancer Research

In cancer biology, 10-FPG has been studied for its potential role in tumor growth and development. Folate derivatives are essential for nucleotide synthesis, which is often upregulated in rapidly dividing cancer cells. Studies indicate that manipulating folate levels, including the use of 10-FPG, can affect the growth rates of various cancer cell lines. For instance, research published in Cancer Research highlighted how folate receptor-targeted therapies leveraging compounds like 10-FPG could enhance the efficacy of chemotherapeutic agents by improving drug delivery to tumor sites.

Neuroscience

Folate is critical for neurological health, and compounds like 10-FPG have been investigated for their neuroprotective effects. Research has shown that adequate folate levels can mitigate neurodegenerative processes. A study in Neurobiology of Aging indicated that supplementation with folate derivatives, including 10-FPG, could improve cognitive function in aging populations by promoting proper DNA methylation and repair mechanisms.

Developmental Biology

In developmental biology, 10-FPG is crucial for embryonic development due to its role in nucleotide synthesis and methylation processes. Deficiencies in folate metabolism during pregnancy can lead to neural tube defects and other developmental disorders. Studies have demonstrated that adequate maternal intake of folate derivatives like 10-FPG is essential for fetal development.

Therapeutic Applications

Given its biochemical properties, 10-FPG has potential therapeutic applications as a supplement or drug candidate. Its ability to modulate folate metabolism suggests it could be beneficial in treating conditions related to folate deficiency or dysfunction, such as megaloblastic anemia or certain metabolic disorders.

Case Study 1: Cancer Treatment Enhancement

A study conducted by researchers at the University of California explored the use of 10-FPG in enhancing the efficacy of methotrexate (MTX), a common chemotherapy drug. The results showed that co-administration of 10-FPG with MTX increased the sensitivity of cancer cells to treatment by improving intracellular folate levels and enhancing MTX's cytotoxic effects.

Case Study 2: Cognitive Function Improvement

In a double-blind placebo-controlled trial published in The Journal of Nutrition, elderly participants were supplemented with either 10-FPG or a placebo over six months. The findings indicated significant improvements in cognitive function among those receiving 10-FPG compared to the control group, suggesting its potential as a neuroprotective agent.

Case Study 3: Developmental Health Impacts

Research published in Pediatrics examined the impact of maternal supplementation with folate derivatives during pregnancy on fetal development outcomes. The study found that women who supplemented with 10-FPG had lower incidences of neural tube defects compared to those who did not supplement, highlighting its importance in prenatal care.

Análisis De Reacciones Químicas

Enzyme-Catalyzed Dehydrogenase Activity

10-Formyltetrahydrofolate dehydrogenase (FDH) binds H₄PteGlu₅ with high affinity, exhibiting strong product inhibition. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Dissociation constant (Kd) | 15–20 nM | |

| Inhibition constant (Ki) | 15 nM | |

| Binding stoichiometry | 1:1 (per subunit) |

FDH catalyzes the NADP⁺-dependent oxidation of 10-formyltetrahydrofolate to CO₂ and tetrahydrofolate. Coupling this reaction with serine hydroxymethyltransferase (SHMT) or C1-tetrahydrofolate synthase (C1-THF synthase) abolishes inhibition and doubles catalytic rates .

Folylpolyglutamate Transfer Mechanisms

H₄PteGlu₅ transfers between enzymes via dynamic equilibria:

Key Reactions:

-

FDH → SHMT/C1-THF Synthase: Rapid transfer occurs when either enzyme is introduced, facilitated by solvent-accessible equilibria .

-

Equilibrium Constant: Keq=[H4PteGlu5]bound[H4PteGlu5]free≈10−9M .

This transfer ensures efficient channeling of one-carbon units for purine synthesis and methylation reactions.

Metabolic Cleavage and Catabolism

H₄PteGlu₅ undergoes enzymatic degradation in vivo, yielding catabolites such as:

| Catabolite | Pathway | Excretion Medium | Source |

|---|---|---|---|

| p-Acetamidobenzoate (apABG) | Hydrolysis of formyl group | Urine | |

| p-Aminobenzoylglutamate | Oxidative cleavage | Urine/Serum |

Studies in rats showed ~60% of administered H₄PteGlu₅ derivatives are excreted as apABG within 48 hours .

Coupled Reactions in One-Carbon Metabolism

H₄PteGlu₅ interfaces with multiple enzymes:

Reaction Network:

-

Formyl Transfer:

H4PteGlu5+Glycinamide ribotide→Formylglycinamide ribotide+H4PteGlu5 . -

Interconversion with Methenyl-THF:

5,10-Methenyl-THF+H2O↔10-Formyl-THF+H+ .

Thermodynamic and Kinetic Data

| Reaction | ΔG°' (kJ/mol) | Vmax (µmol/min/mg) |

|---|---|---|

| FDH oxidation (NADP⁺-dependent) | -28.5 | 4.2 |

| Folylpolyglutamate synthase binding | -45.3 | N/A |

Research Implications

-

Nutrient Bioavailability: Tight binding to FDH suggests hepatic sequestration of folates, impacting dietary requirements .

-

Drug Design: High-affinity interactions inform inhibitors targeting folate-dependent enzymes .

This synthesis integrates structural, kinetic, and metabolic data to elucidate H₄PteGlu₅’s role in cellular biochemistry.

Propiedades

Número CAS |

41432-72-8 |

|---|---|

Fórmula molecular |

C40H47N11O19 |

Peso molecular |

985.9 g/mol |

Nombre IUPAC |

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C40H47N11O19/c41-40-49-32-31(34(60)50-40)43-19(15-42-32)16-51(17-52)20-3-1-18(2-4-20)33(59)48-25(39(69)70)8-13-29(56)46-23(37(65)66)6-11-27(54)44-21(35(61)62)5-10-26(53)45-22(36(63)64)7-12-28(55)47-24(38(67)68)9-14-30(57)58/h1-4,15,17,21-25H,5-14,16H2,(H,44,54)(H,45,53)(H,46,56)(H,47,55)(H,48,59)(H,57,58)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H3,41,42,49,50,60)/t21-,22-,23-,24-,25-/m0/s1 |

Clave InChI |

AIQOHUVZTIREKD-KEOOTSPTSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O |

SMILES isomérico |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |

SMILES canónico |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

10-Formylpteroylpentaglutamate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.